molecular formula C12H15IO B13194674 (2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane

(2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane

Cat. No.: B13194674
M. Wt: 302.15 g/mol
InChI Key: LLQCYGMNTZFZBC-NWDGAFQWSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane is a useful research compound. Its molecular formula is C12H15IO and its molecular weight is 302.15 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

The compound (2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane is a chiral oxolane derivative notable for its structural features, including an iodomethyl group and a para-methylphenyl substituent. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic applications.

Structural Overview

The compound can be described using the following structural formula:

 2R 4R 2 Iodomethyl 4 4 methylphenyl oxolane\text{ 2R 4R 2 Iodomethyl 4 4 methylphenyl oxolane}
  • Iodomethyl Group : This functional group can participate in nucleophilic substitution reactions.
  • Oxolane Ring : A five-membered cyclic ether that may undergo ring-opening under various conditions.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Aspects
(2R,5S)-5-(Bromomethyl)-3-methyloxolaneContains bromomethyl instead of iodomethylDifferent halogen; potential differences in reactivity
1-(4-Methylphenyl)-3-methyloxiraneSimilar phenyl substitution but lacks iodineNon-halogenated; different biological activity potential
(3R,5S)-5-(Chloromethyl)-3-methyloxolaneChlorine instead of iodineMay exhibit different pharmacokinetics

The biological activity of This compound is hypothesized to involve its interaction with specific molecular targets. The presence of the iodomethyl group allows for nucleophilic attack by various biological molecules, potentially leading to enzyme inhibition or receptor modulation. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate its biological effects based on structural characteristics .

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have been shown to possess significant antibacterial activity against various strains .
  • Cytotoxic Effects : Research has demonstrated that certain oxolane derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases or phosphatases critical for cell survival .
  • Enzyme Interaction Studies : Binding affinity studies using molecular docking simulations have suggested that This compound may interact with key enzymes involved in metabolic pathways. These interactions could lead to alterations in metabolic fluxes within cells, thereby affecting growth and proliferation .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacterial strains,
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential interactions with metabolic enzymes

Potential Applications

Given its structural features and biological activities, This compound holds promise for several applications:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents or anticancer drugs.
  • Organic Synthesis : Its unique reactivity makes it suitable for synthesizing complex organic molecules through nucleophilic substitution and ring-opening reactions.

Properties

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-(4-methylphenyl)oxolane

InChI

InChI=1S/C12H15IO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1

InChI Key

LLQCYGMNTZFZBC-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CI

Canonical SMILES

CC1=CC=C(C=C1)C2CC(OC2)CI

Origin of Product

United States

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